molecular formula C11H6FNO4 B2573331 7-Fluoroquinoline-2,4-dicarboxylic acid CAS No. 31009-00-4

7-Fluoroquinoline-2,4-dicarboxylic acid

Cat. No.: B2573331
CAS No.: 31009-00-4
M. Wt: 235.17
InChI Key: CBLIRJURPBDLNN-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2,4-dicarboxylic acid is a fluorinated quinoline derivative that serves as a high-value synthetic intermediate in organic and medicinal chemistry research. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Core Research Applications: As a bifunctional molecule containing both a carboxylic acid and the quinoline core, this compound is a key precursor in the design and synthesis of novel chemical entities. Its primary research value lies in its role as a building block for the development of pharmacologically active molecules. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The fluorine atom at the 7-position and the carboxylic acids at the 2- and 4-positions offer multiple sites for strategic chemical modification, enabling researchers to fine-tune the properties of resulting compounds . Scientific Context and Potential: Quinolones and fluoroquinolones, which share a similar core structure, are a significant class of synthetic antibacterial agents. They function by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, enzymes essential for DNA replication and transcription . While this specific dicarboxylic acid is a research intermediate and not an antibiotic itself, its structure aligns with this pharmacologically important class. Researchers are exploring novel quinoline derivatives to overcome antibiotic resistance , develop anticancer agents , and create molecules with antimalarial and antiviral properties . The presence of multiple carboxylic acid groups allows for the creation of hybrid molecules through conjugation with other pharmacophores or the formation of heterocyclic systems like oxadiazoles and triazoles, which are common strategies to enhance biological activity and modify pharmacokinetic profiles .

Properties

IUPAC Name

7-fluoroquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLIRJURPBDLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid typically involves cyclization and cycloaddition reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of environmentally benign catalysts like montmorillonite K-10 and ionic liquids can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroquinoline-2,4-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its potential in developing new antimalarial and antineoplastic drugs.

    Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial agent .

Comparison with Similar Compounds

6-Methoxyquinoline-2,4-dicarboxylic Acid (18d)

  • Substituents : Methoxy group at the 6-position (vs. fluorine at 7-position in 67 ).
  • Synthesis: Derived from 5-methoxy-1H-indole-2,3-dione and 2-oxopropanoic acid via a similar condensation pathway .
  • Impact of Substituents :
    • The methoxy group is less electronegative than fluorine, reducing electron-withdrawing effects and altering solubility.
    • Lower thermal stability compared to 67 , as evidenced by its 43% yield (vs. 67 ’s 58% under analogous conditions) .

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Structure: Features a 4-oxo-1,4-dihydroquinoline core with chlorine (6-position), fluorine (7-position), and a cyclopropyl group .
  • Application : A ciprofloxacin impurity with antibiotic properties.
  • Key Differences :
    • The 4-oxo group and cyclopropyl substituent enhance antibacterial activity but reduce dicarboxylic acid reactivity compared to 67 .

Pyridine-Based Dicarboxylic Acid Derivatives

3-Fluoropyridine-2,4-dicarboxylic Acid (7) and 5-Fluoropyridine-2,4-dicarboxylic Acid (8)

  • Structure: Fluorine at pyridine 3- or 5-position (vs. quinoline 7-position in 67).
  • Bioactivity : Potent inhibitors of human 2-oxoglutarate enzymes, with 8 showing higher binding affinity due to optimal fluorine positioning .
  • Electronic Effects : The pyridine ring’s smaller aromatic system increases electron density at the dicarboxylate groups, enhancing metal coordination in MOFs .

Heterocyclic Dicarboxylic Acids with Extended Cores

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid

  • Structure: Combines a quinoline core with a thiazetone ring and additional carboxyl groups .
  • Properties :
    • Intramolecular hydrogen bonding (O–H⋯O) stabilizes the crystal lattice, improving thermal stability (decomposition >250°C).
    • Extended π-stacking (3.34 Å spacing) enhances photoluminescence, making it suitable for optoelectronic applications .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Hydrogen Bonding
67 Not reported Low (acidic media) Intermolecular COOH⋯O
18d Not reported Moderate (polar solvents) Weak π-π interactions
7 >200 High (aqueous) Metal coordination in MOFs
4-Oxo-thiazetone derivative >250 Low (non-polar) Intramolecular O–H⋯O

Q & A

Q. What are the established synthetic routes for 7-Fluoroquinoline-2,4-dicarboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 6-fluoro-1H-indole-2,3-dione with pyruvic acid in a potassium hydroxide solution (33% aq.) at 40°C for 18 hours, followed by acidification to pH ~1 using 10% sulfuric acid to precipitate the product . Optimization involves monitoring reaction temperature (prolonged heating may degrade intermediates) and stoichiometric ratios of pyruvic acid to indole derivatives. Post-synthesis purification via recrystallization in methanol or ethanol is critical to remove unreacted starting materials.

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify carboxylic acid (-COOH) and quinoline ring vibrations.
  • X-ray crystallography using programs like SHELXL for single-crystal refinement, which resolves bond angles, dihedral angles, and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Avoid dust formation during weighing; employ local exhaust ventilation .
  • Store in a dry, cool environment away from oxidizing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry or catalytic systems?

  • Perform density functional theory (DFT) calculations to analyze electron density distributions, frontier molecular orbitals (HOMO/LUMO), and metal-ligand binding energies.
  • Compare with analogous quinoline dicarboxylates (e.g., 2,6-dicarboxyquinoline) to assess fluorine’s electronic effects on chelation strength .
  • Validate predictions experimentally via UV-Vis titration or isothermal titration calorimetry (ITC) with transition metals (e.g., Cu²⁺, Fe³⁺).

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (DMSO, DMF, THF) under controlled temperatures (25°C vs. 37°C).
  • Use HPLC to confirm purity (>98%) and rule out impurities affecting solubility .
  • Document solvent preparation (e.g., degassing, ionic strength) to ensure reproducibility.

Q. What mechanistic insights exist for its role in enzyme inhibition or drug discovery?

  • Study structural analogs (e.g., L-trans-pyrrolidine-2,4-dicarboxylic acid) to infer interactions with enzymatic active sites, such as glutamate decarboxylase (GAD) .
  • Conduct molecular docking with target proteins (e.g., GLUT1 transporters) to identify binding motifs.
  • Validate inhibitory effects via kinetic assays (e.g., IC₅₀ determination) and compare with known inhibitors .

Q. How does fluorination at the 7-position influence photophysical properties compared to non-fluorinated analogs?

  • Measure fluorescence quantum yields and excitation/emission spectra in polar vs. non-polar solvents.
  • Compare with 6- or 8-fluoro isomers to assess positional effects on π-π* transitions.
  • Use time-resolved spectroscopy to evaluate excited-state lifetimes and solvent relaxation dynamics.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or thermal stability?

  • Verify measurement methods: Differential scanning calorimetry (DSC) vs. capillary melting point apparatus.
  • Assess sample purity via elemental analysis (C, H, N) and TGA (thermogravimetric analysis) to detect decomposition pathways.
  • Replicate experiments using standardized heating rates (e.g., 10°C/min) .

Methodological Recommendations

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Screen solvent systems (e.g., methanol/water mixtures) for slow evaporation.
  • Use seed crystals from microcrystalline batches.
  • For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Synthesize analogs with modifications at the 2- and 4-carboxyl groups (e.g., esterification, amidation) .
  • Test biological activity in cell-based assays (e.g., cytotoxicity, target inhibition).
  • Correlate substituent electronegativity (Hammett σ values) with activity trends.

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